

# The Dichotomous Role of USP15 in Oncology: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Usp15-IN-1 |           |
| Cat. No.:            | B10854877  | Get Quote |

Ubiquitin-Specific Protease 15 (USP15), a deubiquitinating enzyme (DUB), is emerging as a critical regulator in a multitude of cellular processes, from signal transduction to maintaining genomic integrity. Its role in cancer is particularly complex and often contradictory, acting as both an oncogene and a tumor suppressor depending on the specific malignancy.[1] This technical guide synthesizes the current understanding of USP15 expression across various cancer types, details the experimental methodologies used to elucidate its function, and visualizes its intricate involvement in key signaling pathways.

# USP15 Expression and Function: A Cancer-Specific Landscape

The expression and functional role of USP15 vary significantly among different cancers. While often upregulated and associated with tumor progression, in some contexts, it exhibits tumor-suppressive functions. The following table summarizes the expression status and primary role of USP15 in several key cancer types.



| Cancer Type                                                                                                | USP15<br>Expression       | Primary Role                                | Key<br>Mechanisms                                                                                                                                                       | References |
|------------------------------------------------------------------------------------------------------------|---------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| Glioblastoma<br>(GBM)                                                                                      | Amplified/Upregu<br>lated | Oncogenic & Tumor Suppressive (Conflicting) | Oncogenic: Stabilizes TGF-β receptor I (ΤβR- I), enhancing TGF-β signaling, proliferation, and invasion.                                                                | [2][3][4]  |
| Tumor Suppressive: Deubiquitinates and stabilizes HECTD1 E3 ligase, which attenuates WNT pathway activity. | [5][6]                    |                                             |                                                                                                                                                                         |            |
| Breast Cancer                                                                                              | Upregulated/Am<br>plified | Oncogenic                                   | Stabilizes Estrogen Receptor $\alpha$ (ER $\alpha$ ) in ER $\alpha$ + cancers, promoting proliferation.[7][8] Enhances TGF- $\beta$ signaling to promote cell motility. | [9][10]    |
| Non-Small Cell<br>Lung Cancer<br>(NSCLC)                                                                   | Upregulated               | Oncogenic                                   | Promotes tumor progression, chemoresistance, and epithelial-mesenchymal transition (EMT). [11][12] May                                                                  | [11][12]   |



|                                                                                                                                              |                                                 |                                                      | regulate the U2-<br>type<br>spliceosomal<br>complex.                                                                              |      |
|----------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------|------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------|------|
| Hepatocellular<br>Carcinoma<br>(HCC)                                                                                                         | Upregulated &<br>Downregulated<br>(Conflicting) | Oncogenic &<br>Tumor<br>Suppressive<br>(Conflicting) | Oncogenic: Upregulation is associated with poor disease- free survival, promoting tumor growth and inhibiting apoptosis.[13] [14] |      |
| Tumor Suppressive: Downregulated in tumor tissue compared to normal tissue in some cohorts; high expression correlates with better survival. | [15]                                            |                                                      |                                                                                                                                   |      |
| Gastric Cancer                                                                                                                               | Upregulated                                     | Oncogenic                                            | Promotes cell proliferation and invasion by activating the Wnt/β-catenin signaling pathway.                                       | [16] |
| Ovarian Cancer                                                                                                                               | Amplified                                       | Context-<br>Dependent                                | Gene amplification is observed.[3][4] Downregulated                                                                               | [2]  |



|                                    |                |                      | in paclitaxel-<br>resistant ovarian<br>cancer.                                                                             |          |
|------------------------------------|----------------|----------------------|----------------------------------------------------------------------------------------------------------------------------|----------|
| Pancreatic<br>Cancer               | Gene Deletions | Tumor<br>Suppressive | The USP15 gene is deleted in a subset of pancreatic cancers.[17][18] Its loss may increase sensitivity to PARP inhibitors. | [18]     |
| Melanoma &<br>Colorectal<br>Cancer | Upregulated    | Oncogenic            | Stabilizes the E3 ubiquitin ligase MDM2, which leads to p53 degradation and inhibition of antitumor T cell responses.      | [19][20] |

## **Key Signaling Pathways Modulated by USP15**

USP15 exerts its influence on cancer progression by intervening in several critical signaling cascades. Its deubiquitinase activity stabilizes key proteins, thereby amplifying or inhibiting pathway activity.

## Transforming Growth Factor β (TGF-β) Signaling

In several cancers, notably glioblastoma and breast cancer, USP15 acts as a positive regulator of the TGF- $\beta$  pathway. It forms a complex with SMAD7 and the E3 ligase SMURF2 to deubiquitinate and stabilize the type I TGF- $\beta$  receptor (T $\beta$ R-I), preventing its degradation and enhancing downstream signaling, which promotes cell proliferation, invasion, and migration.[3] [4][9]





Click to download full resolution via product page

Caption: USP15 stabilizes T $\beta$ R-I to enhance TGF- $\beta$  signaling.



## MDM2/p53 Pathway

USP15 can promote cancer cell survival by stabilizing the E3 ubiquitin ligase MDM2. By deubiquitinating MDM2, USP15 prevents its auto-degradation. A stable MDM2 then targets the tumor suppressor p53 for ubiquitination and proteasomal degradation. This suppression of p53 function inhibits apoptosis and can also dampen anti-tumor T-cell responses.[16][19]



Click to download full resolution via product page

Caption: USP15 stabilizes MDM2, leading to p53 degradation.

## Wnt/β-catenin Pathway

The role of USP15 in the Wnt/ $\beta$ -catenin pathway is also context-dependent. In gastric cancer, USP15 overexpression promotes the nuclear expression of  $\beta$ -catenin, activating the pathway and driving malignant progression.[16] Conversely, in a subset of glioblastomas, USP15 appears to suppress this pathway by deubiquitinating and stabilizing HECTD1, an E3 ligase that negatively regulates Wnt signaling.[5][6]







Click to download full resolution via product page

Caption: USP15 has opposing roles in Wnt signaling.

## **Experimental Protocols & Workflows**

Investigating the function of USP15 requires a combination of molecular and cellular biology techniques. Below are representative protocols for key experiments cited in USP15 research.

## **General Experimental Workflow**

The study of USP15 in cancer typically follows a workflow from initial expression analysis in patient tissues to mechanistic studies in cell lines and in vivo models.





Click to download full resolution via product page

Caption: A typical workflow for investigating USP15 function.

## **Protocol 1: Immunohistochemistry (IHC)**

Objective: To determine the expression and localization of USP15 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

#### Methodology:

- Deparaffinization and Rehydration: Tissue sections (4-5  $\mu$ m) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions to water.
- Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (10 mM, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.



- Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide for 10 minutes. Non-specific binding is blocked by incubating with 5% normal goat serum in PBS for 1 hour at room temperature.
- Primary Antibody Incubation: Sections are incubated with a primary antibody against USP15 (e.g., rabbit polyclonal) at a predetermined optimal dilution overnight at 4°C.
- Secondary Antibody and Detection: After washing with PBS, sections are incubated with a
  biotinylated goat anti-rabbit secondary antibody, followed by incubation with a streptavidinhorseradish peroxidase (HRP) conjugate. The signal is visualized using a diaminobenzidine
  (DAB) substrate kit, which produces a brown precipitate.
- Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
- Analysis: Staining intensity and the percentage of positive cells are scored by a pathologist to determine the overall USP15 expression level.[11][12][13]

## **Protocol 2: Western Blotting**

Objective: To quantify USP15 protein levels in cancer cell line lysates.

#### Methodology:

- Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a
  protease inhibitor cocktail. Lysates are centrifuged to pellet cell debris, and the supernatant
  containing total protein is collected.
- Protein Quantification: Protein concentration is determined using a BCA or Bradford protein assay.
- SDS-PAGE: Equal amounts of protein (20-40 μg) are mixed with Laemmli sample buffer, boiled, and loaded onto a 10% SDS-polyacrylamide gel. Proteins are separated by electrophoresis.
- Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.



- Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The membrane is then incubated with a primary antibody against USP15 overnight at 4°C.
- Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
- Normalization: The membrane is stripped and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[2][12][16]

## **Protocol 3: Cell Invasion Assay (Transwell Assay)**

Objective: To assess the effect of USP15 knockdown on the invasive capacity of cancer cells.

#### Methodology:

- Cell Preparation: Cancer cells (e.g., U87-MG glioblastoma cells) are transfected with USP15-specific shRNA or a non-targeting control shRNA.[2]
- Chamber Preparation: Transwell inserts (8 μm pore size) are coated with Matrigel and allowed to solidify.
- Cell Seeding: After 48 hours of transfection, cells are serum-starved, harvested, and resuspended in a serum-free medium. A total of 5x10<sup>4</sup> cells are seeded into the upper chamber of the Transwell insert.
- Incubation: The lower chamber is filled with a complete medium containing fetal bovine serum (FBS) as a chemoattractant. The plates are incubated for 24-48 hours to allow for cell invasion.
- Staining and Counting: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invading cells on the lower surface are fixed with methanol and stained with crystal violet.
- Analysis: The number of invaded cells is counted in several random fields under a microscope. The results are expressed as the average number of invaded cells per field.[2]



## Protocol 4: Immunoprecipitation (IP) for Interacting Proteins

Objective: To identify proteins that form complexes with USP15 in cancer cells.

#### Methodology:

- Cell Lysis: Cells overexpressing a tagged version of USP15 (e.g., tGFP-USP15) are lysed in a non-denaturing IP lysis buffer.[11][12]
- Pre-clearing: The lysate is pre-cleared by incubation with Protein A/G agarose beads to reduce non-specific binding.
- Immunoprecipitation: The pre-cleared lysate is incubated with an anti-tag antibody (e.g., anti-GFP) or an anti-USP15 antibody overnight at 4°C with gentle rotation to form antibody-antigen complexes.
- Complex Capture: Protein A/G agarose beads are added to the lysate and incubated to capture the immune complexes.
- Washing: The beads are washed several times with IP lysis buffer to remove non-specifically bound proteins.
- Elution: The bound proteins are eluted from the beads by boiling in SDS sample buffer.
- Analysis: The eluted proteins are resolved by SDS-PAGE and can be analyzed either by Western blotting for a specific candidate protein or by mass spectrometry (LC-MS/MS) for unbiased identification of the entire interacting proteome.[11][12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. mdpi.com [mdpi.com]
- 2. Ubiquitin-specific protease 15 promotes tumor cell invasion and proliferation in glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP15 stabilizes TGF-β receptor I and promotes oncogenesis through the activation of TGF-β signaling in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Ubiquitin Specific Peptidase 15 (USP15) suppresses glioblastoma cell growth via stabilization of HECTD1 E3 ligase attenuating WNT pathway activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin Specific Peptidase 15 (USP15) suppresses glioblastoma cell growth via stabilization of HECTD1 E3 ligase attenuating WNT pathway activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The deubiquitinating enzyme USP15 stabilizes ERα and promotes breast cancer progression PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The deubiquitinating enzyme USP15 stabilizes ERα and promotes breast cancer progression ProQuest [proquest.com]
- 9. Ubiquitin-specific proteases as therapeutic targets for the treatment of breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. USP15 Drives NSCLC Progression and Chemoresistance, Potentially via Regulation of the U2-Type Spliceosomal Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. USP15 Drives NSCLC Progression and Chemoresistance, Potentially via Regulation of the U2-Type Spliceosomal Complex PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of Ubiquitin-Specific Protease15 (USP15) Promotes Tumor Growth and Inhibits Apoptosis and Correlated With Poor Disease-Free Survival in Hepatocellular Carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ovid.com [ovid.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Ubiquitin-specific protease 15 contributes to gastric cancer progression by regulating the Wnt/β-catenin signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 17. USP15 in Cancer and Other Diseases: From Diverse Functionsto Therapeutic Targets PMC [pmc.ncbi.nlm.nih.gov]



- 18. Enzyme USP15 May Have Potential Role in Future Treatment of Various Cancers | School of Medicine and Health Sciences [smhs.gwu.edu]
- 19. USP15 stabilizes MDM2 to mediate cancer cell survival and inhibit antitumor T cell responses PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Regulations of Deubiquitinase USP15 and Its Pathophysiological Mechanisms in Diseases [mdpi.com]
- To cite this document: BenchChem. [The Dichotomous Role of USP15 in Oncology: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b10854877#usp15-expression-in-different-cancer-types]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com